molecular formula C12H18O B12731345 4-Methyl-2-(1-methylbutyl)phenol CAS No. 14705-05-6

4-Methyl-2-(1-methylbutyl)phenol

Katalognummer: B12731345
CAS-Nummer: 14705-05-6
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: DYCZZOJESNUJFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(1-methylbutyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a methyl group and a 1-methylbutyl group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-methylbutyl)phenol can be achieved through various methods, including nucleophilic aromatic substitution. This involves the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the reaction can be facilitated by using strong bases and high temperatures to promote the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the reaction, and the process is typically carried out in large reactors to accommodate the scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(1-methylbutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of quinones and other carbonyl-containing compounds.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of halogenated phenols, nitrophenols, and other substituted phenols.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(1-methylbutyl)phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(1-methylbutyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-2-(1-methylbutyl)phenol is unique due to its specific substituents, which confer distinct chemical and physical properties. Its structure allows for specific interactions with biological molecules, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

14705-05-6

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

IUPAC-Name

4-methyl-2-pentan-2-ylphenol

InChI

InChI=1S/C12H18O/c1-4-5-10(3)11-8-9(2)6-7-12(11)13/h6-8,10,13H,4-5H2,1-3H3

InChI-Schlüssel

DYCZZOJESNUJFA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C1=C(C=CC(=C1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.